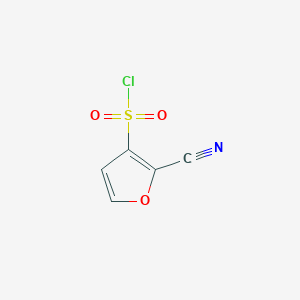

2-Cyanofuran-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyanofuran-3-sulfonyl chloride, also known as 3-cyanofuran-2-sulfonyl chloride, is a chemical compound with the CAS Number: 2230807-15-3 . It has a molecular weight of 191.59 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 2-Cyanofuran-3-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification .Molecular Structure Analysis

The InChI code for 2-Cyanofuran-3-sulfonyl chloride is 1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H . This code provides a unique identifier for the molecular structure of the compound.科学的研究の応用

Versatile Protecting and Activating Group for Amine Synthesis

2-Cyanofuran-3-sulfonyl chloride has been utilized in the synthesis of new sulfonating agents for amines, showcasing its role as a versatile protecting and activating group. The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound, was synthesized and used for the easy and efficient sulfonation of primary and secondary amines. This process yields excellent results, highlighting the compound's stability under various conditions and its utility in synthesizing activated amines through Mitsunobu conditions (Izumi Sakamoto et al., 2006).

Solid-Phase Synthesis of Heterocyclic Compounds

Another significant application of related sulfonyl chloride compounds is in the solid-phase synthesis of heterocyclic compounds, such as disubstituted 1,3-oxazolidin-2-ones. These compounds are prepared using polymer-supported sulfonyl chloride, highlighting the role of sulfonyl chlorides in facilitating the solid-phase synthesis of compounds with potent antibacterial activity. This method demonstrates the utility of sulfonyl chlorides in combinatorial chemistry and drug development (P. Holte et al., 1998).

Sulfonyl Chloride in Catalytic Sulfonation

The use of sulfonyl chlorides, including 2-cyanofuran-3-sulfonyl chloride, extends to catalytic processes as well. Ruthenium-catalyzed sulfonation of 2-phenylpyridines with sulfonyl chlorides presents a method for achieving regioselective sulfonation. This process allows for the introduction of a sulfonyl group at specific positions on aromatic compounds, opening pathways for the synthesis of materials with potential applications in various fields, including pharmaceuticals and materials science (O. Saidi et al., 2011).

Antimicrobial Compound Synthesis

Sulfonyl chlorides are crucial in synthesizing heterocyclic compounds incorporating sulfamoyl moieties, demonstrating significant antimicrobial properties. This synthesis pathway highlights the role of 2-cyanofuran-3-sulfonyl chloride and similar compounds in developing new antimicrobial agents, addressing the growing need for novel treatments against resistant bacterial strains (E. Darwish et al., 2014).

Safety and Hazards

将来の方向性

The literature is still poor in theoretical and experimental data for protonated furan and protonated 2-cyanofuran and 3-cyanofuran . These data are crucial for astrophysicists and astrochemists in the detection of new species in the interstellar medium (ISM) . Therefore, future research could focus on the exploration of the formation of 2-cyanofuran and 3-cyanofuran and their protonated forms in the ISM conditions of temperature and pressure .

特性

IUPAC Name |

2-cyanofuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEURAJMNHKWGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1S(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2806043.png)

![3-ethyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2806044.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2806045.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2806048.png)